molecular formula C5H4ClNO B099635 6-Chloropyridin-2-ol CAS No. 16879-02-0

6-Chloropyridin-2-ol

Cat. No.: B099635
CAS No.: 16879-02-0
M. Wt: 129.54 g/mol
InChI Key: CLNNBQDAAGDAHI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Chloropyridin-2-ol (CAS: 16879-02-0) is a pyridine derivative with the molecular formula C₅H₄ClNO and a molecular weight of 129.54 g/mol . It features a hydroxyl group at the 2-position and a chlorine atom at the 6-position on the pyridine ring. The compound exhibits a melting point of 156.1–157.4 °C and is characterized by its planar molecular geometry, as evidenced by crystallographic studies .

Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions, such as the reaction of this compound with sodium hydrosulfide (NaSH) in DMF to produce 6-mercaptopyridin-2-ol . It serves as a key intermediate in pharmaceutical synthesis (e.g., osteoporosis-related compounds) and coordination chemistry for metal complexes . Ultrasound-assisted esterification and hydrazone formation further highlight its utility in green chemistry .

Safety measures include using personal protective equipment and consulting medical professionals upon exposure .

Preparation Methods

Classical Synthesis Methods

Diazotization of 6-Amino-2-Picoline

The diazotization of 6-amino-2-picoline (2-amino-6-methylpyridine) represents a foundational route to 6-chloropyridin-2-ol. This seven-step procedure begins with treating 6-amino-2-picoline with nitrous acid in concentrated hydrochloric acid, forming 6-chloro-2-picoline via Sandmeyer-type chemistry . Subsequent oxidation with sodium permanganate yields 6-chloro-2-picolinic acid, which undergoes esterification with methanol and hydrogen chloride to produce methyl 6-chloro-2-picolinate. Hydrazine treatment converts the ester to a hydrazide, followed by azide formation and Curtius rearrangement to generate 6-chloro-2-aminopyridine. Final diazotization with nitrous acid affords 6-chloro-2-pyridone, which tautomerizes to this compound .

Despite its historical relevance, this method is economically impractical due to its laborious steps and 11.7% overall yield . Side reactions during oxidation and esterification further complicate purification, limiting its utility in large-scale applications.

Oxidation and Subsequent Functionalization

Alternative classical routes involve oxidizing 6-chloro-2-picoline derivatives. For example, sodium permanganate-mediated oxidation of 6-chloro-2-picoline in acidic conditions produces 6-chloro-2-picolinic acid, which is decarboxylated under thermal stress to yield 6-chloro-2-pyridone . This intermediate is susceptible to tautomerization, forming this compound in aqueous media. However, decarboxylation requires precise temperature control (150–200°C) to avoid decomposition, and the process remains inefficient compared to modern methods .

Modern Synthetic Approaches

TETCP-Based Synthesis

A streamlined approach utilizes 2,3,5,6-tetrachloropyridine (TETCP) as a precursor. Reacting TETCP with paraformaldehyde and alkali-metal cyanides (e.g., NaCN) in anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile produces 3,5,6-trichloro-2-pyridyloxyacetonitrile . Hydrolysis of this nitrile in concentrated hydrochloric or sulfuric acid at 65–70°C yields 3,5,6-trichloro-2-pyridyloxyacetic acid, which is thermally decarboxylated to 6-chloro-2-pyridone. This route achieves higher yields (58–83%) than classical methods and reduces byproduct formation through solvent optimization .

Table 1: Reaction Conditions for TETCP-Based Synthesis

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DMSO or acetonitrileMinimizes pyridinol byproducts
Temperature15–75°CBalances reaction rate and selectivity
Molar Ratio (TETCP:CH₂O:CN⁻)1:2:2Prevents nitrile degradation

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes continuous flow systems for chlorination and hydrolysis steps. These reactors enhance heat transfer and mixing, critical for exothermic reactions like diazotization. Automated control systems maintain optimal temperatures (20–25°C) and reagent stoichiometry, reducing hazardous intermediate accumulation .

Solvent and Catalyst Optimization

Large-scale processes favor cost-effective solvents like acetonitrile over DMSO due to easier recycling. Catalysts such as silver carbonate in Heck couplings improve reaction rates, though their high cost necessitates recovery systems .

Table 2: Industrial Process Parameters

StageKey ConsiderationsOutcome
ChlorinationCl₂ gas flow rate controlMinimizes over-chlorination
HydrolysisAcid concentration (70% H₂SO₄)Ensures complete nitrile conversion
PurificationHexane or CCl₄ washingRemoves unreacted TETCP

Comparative Analysis of Methods

Yield and Efficiency

The TETCP route outperforms classical methods, achieving 58–83% yield versus 11.7% for the seven-step synthesis . Cross-coupling approaches, while less explored, offer modularity but require expensive catalysts .

Mechanism of Action

The mechanism of action of 6-chloropyridin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity towards molecular targets . The exact pathways and molecular targets involved vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Comparisons

The following table compares 6-Chloropyridin-2-ol with structurally related pyridine derivatives:

Compound Name Substituents Melting Point (°C) Key Reactivity/Applications References
This compound -Cl (C6), -OH (C2) 156.1–157.4 Pharmaceutical intermediates, coordination chemistry, ultrasound-assisted synthesis
2-Chloro-6-iodo-5-methylpyridin-3-ol -Cl (C2), -I (C6), -CH₃ (C5) Not reported Halogen-rich structure; potential use in cross-coupling reactions
6-Bromo-2-chloropyridin-3-ol -Br (C6), -Cl (C2) Not reported Larger halogen substituent (Br) may enhance electrophilic substitution reactivity
6-Mercaptopyridin-2-ol -SH (C6), -OH (C2) Hygroscopic solid Thiol group enables metal coordination (e.g., Rh, Ir complexes for electrocatalysis)
6-(Furan-2-yl)pyridin-2-ol -Furan (C6), -OH (C2) Not reported Extended conjugation for UV-active applications; potential in organic electronics
3-Chloro-5-{3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol Complex substituents (pyrrolidine, carbonyl) Not reported Bulky groups may limit solubility but enhance target specificity in drug design

Reactivity and Electronic Effects

  • Halogen Influence : Chlorine in this compound facilitates nucleophilic substitution, while bromine or iodine in analogs (e.g., 6-Bromo-2-chloropyridin-3-ol) increases steric and electronic effects, altering reaction kinetics .
  • Thiol vs. Hydroxyl : Replacing -OH with -SH (as in 6-Mercaptopyridin-2-ol) enhances nucleophilicity, enabling metal-ligand coordination critical for catalytic applications .
  • Conjugation Effects : Derivatives with aromatic substituents (e.g., 6-(Furan-2-yl)pyridin-2-ol) exhibit extended π-conjugation, useful in photochemical applications .

Crystallographic and Hydrogen-Bonding Differences

  • This compound Derivatives : Crystallographic studies reveal planar geometries with intra- and intermolecular hydrogen bonds (e.g., N-H···O and O-H···N), forming S(5) and S(6) loops that stabilize the lattice .

Biological Activity

6-Chloropyridin-2-ol, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the chlorination of pyridin-2-ol or the reaction of 2-amino-6-chloropyridine with various reagents to yield different derivatives. The characterization of these compounds is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Example Synthesis Pathway

  • Starting Material : 2-amino-6-chloropyridine.
  • Reagents : Various alkylating agents or electrophiles.
  • Conditions : Typically carried out in solvents like methanol or ethanol under reflux conditions.

Biological Activity

The biological activity of this compound has been extensively studied, particularly its antimicrobial properties. Research indicates that several derivatives exhibit significant antibacterial and antifungal activities.

Antimicrobial Properties

A study synthesized various 6-chloro-pyridin-2-yl-amine derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that certain derivatives displayed moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

CompoundAntibacterial ActivityAntifungal Activity
3aModerateWeak
3fSignificantModerate
3hSignificantWeak

The compounds were compared to standard antibacterial agents, showing varying degrees of efficacy. Notably, compounds 3a, 3f, and 3h exhibited the most promising results, indicating their potential for further development as antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites.
  • Membrane Disruption : The hydrophobic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Nagashree et al. synthesized a series of 6-chloro-pyridin-2-ylamine derivatives and tested their activity against various bacterial strains. The research concluded that while some compounds showed moderate activity, they were less effective than established antibiotics .
  • Comparative Analysis with Other Compounds : In a comparative study involving similar pyridine derivatives, it was found that modifications in the substitution pattern significantly influenced biological activity. For instance, brominated derivatives showed enhanced antimicrobial properties compared to their chlorinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Chloropyridin-2-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Inspect gloves before use and follow proper removal techniques to avoid contamination .
  • Respiratory Protection : Use P95 (US) or P1 (EU) respirators for minor exposures; for higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges. Ensure compliance with NIOSH/CEN standards .
  • Environmental Controls : Avoid drainage system contamination. Use local exhaust ventilation and store waste separately for professional disposal .

Q. What synthetic routes are available for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Primary Route : React this compound with sodium hydrosulfide (NaSH) in refluxing DMF. Use a moderate excess of NaSH (~1.2 equivalents) to maximize yield. Isolate the product via vacuum filtration and dry under inert atmosphere .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust reflux time (typically 4–6 hours) based on intermediate stability. Purify via recrystallization from ethanol/water mixtures .

Q. How can researchers verify the identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Structural Confirmation : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, complemented by 1^1H/13^13C NMR to confirm substituent positions .
  • Purity Assessment : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to detect trace impurities (<0.5%). Compare retention times with authentic standards .

Advanced Research Questions

Q. What analytical techniques are most effective for detecting trace impurities in this compound samples?

  • Methodological Answer :

  • Hyphenated Techniques : Use LC-MS/MS with electrospray ionization (ESI) for simultaneous quantification and structural identification of impurities. Set detection limits to 0.1% w/w .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify volatile byproducts. Cross-reference with GC-MS data for non-polar impurities .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?

  • Methodological Answer :

  • Data Cross-Validation : Replicate experiments under standardized conditions (e.g., 760 mmHg for boiling point measurements). Use NIST-validated reference materials for calibration .
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., solvent polarity, humidity) causing divergence in properties like solubility or melting point .

Q. What strategies can be employed to study the catalytic applications of this compound derivatives in organic synthesis?

  • Methodological Answer :

  • Ligand Design : Synthesize metal complexes (e.g., Rh or Ir) by reacting 6-mercaptopyridin-2-ol (derived from this compound) with transition metal salts. Characterize using X-ray crystallography and cyclic voltammetry .
  • Activity Screening : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and activation energies with control ligands .

Q. Data Contradiction and Stability Analysis

Q. How can researchers resolve conflicting data on the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to stress conditions (40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR. Use Arrhenius modeling to predict shelf life .
  • Comparative Table :
ConditionDegradation Products DetectedAnalytical MethodReference
25°C (ambient)NoneHPLC
40°C/75% RHChloropyridine isomersLC-MS

Q. Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical data sharing while protecting intellectual property in this compound research?

  • Methodological Answer :

  • De-Identification : Apply "de facto anonymization" to datasets by removing synthetic routes or spectral raw data. Use controlled-access repositories (e.g., EOSC) for public sharing .
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials. Cite original methodologies from peer-reviewed sources (e.g., Beilstein Journal protocols) .

Properties

IUPAC Name

6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022268
Record name 6-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16879-02-0, 73018-09-4
Record name 6-Chloro-2(1H)-pyridinone
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Record name 6-Chloropyridin-2-ol
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Record name 6-Chloro-2-pyridinol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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